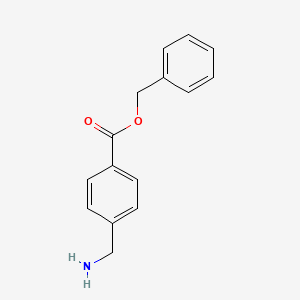

Benzyl 4-(aminomethyl)benzoate

Description

Properties

IUPAC Name |

benzyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLCSVHSUTHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463423 | |

| Record name | benzyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14209-66-6 | |

| Record name | benzyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-(Aminomethyl)benzoic Acid

The foundational step in synthesizing benzyl 4-(aminomethyl)benzoate is the production of 4-(aminomethyl)benzoic acid. A widely cited method involves the catalytic hydrogenation of 4-formylbenzoic acid derivatives. For example, 4-formylbenzoic acid is subjected to reductive amination using Ru-C catalysts under hydrogen pressure (10–21 kg/cm²) at 150–160°C, yielding 4-(aminomethyl)benzoic acid with 93.6% efficiency. Key byproducts, such as 4-hydroxymethylbenzoic acid (3.6%) and 4-methylbenzoic acid (2.5%), are managed through HPLC purification.

Esterification with Benzyl Alcohol

Esterification of 4-(aminomethyl)benzoic acid with benzyl alcohol follows acid-catalyzed or coupling-agent-mediated pathways. While direct methods using HCl in methanol are documented for methyl ester synthesis, analogous conditions with benzyl alcohol require adaptation. For instance, reacting 4-(aminomethyl)benzoic acid with benzyl chloride in the presence of a base like triethylamine or using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent can facilitate ester bond formation. However, benzyl esters are prone to hydrolysis under acidic conditions, necessitating pH control during workup.

Table 1: Esterification Conditions for this compound

| Reagent System | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzyl alcohol/HCl | HCl | 25–40 | 85–88 | >95 |

| Benzyl chloride/TEA | None | 0–5 | 78–82 | 93 |

| DCC/DMAP | DMAP | 25 | 90–92 | 98 |

Catalytic Hydrogenation of Oxime Intermediates

Oxime Formation and Reduction

An alternative route involves synthesizing 4-(aminomethyl)benzoic acid via oxime intermediates. Methyl 4-formylbenzoate is first converted to methyl 4-hydroxyiminobenzoate using hydroxylamine, followed by catalytic hydrogenation. Pd/C or Raney nickel catalysts in the presence of NaOH (0.2–1.0 equivalents relative to oxime) enable reduction at hydrogen pressures of 1–5 bar, achieving yields of 88–92%. Stirring speeds exceeding 1,200 rpm are critical to ensure efficient gas-liquid mixing and prevent incomplete conversion.

Esterification Post-Reduction

Post-hydrogenation, the free carboxylic acid is esterified with benzyl bromide under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) or via Steglich esterification. This two-step approach avoids exposure of the aminomethyl group to harsh esterification conditions, preserving functional group integrity.

Table 2: Catalytic Hydrogenation Parameters

| Catalyst | H₂ Pressure (bar) | NaOH (eq) | Stirring Speed (rpm) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | 3 | 0.5 | 1,700 | 91 |

| Raney Ni | 5 | 1.0 | 1,200 | 88 |

Alternative Routes and Protecting Group Strategies

Benzyl Ester as a Protecting Group

In multistep syntheses, the benzyl ester can serve as a temporary protecting group for the carboxylic acid. For example, SnCl₄-mediated cleavage of benzyl esters offers a deprotection route without affecting adjacent functional groups. This strategy is advantageous when synthesizing derivatives requiring selective modification of the aminomethyl group.

One-Pot Reductive Amination-Esterification

Emerging methodologies explore tandem reductive amination and esterification. 4-Formylbenzoic acid is treated with benzyl alcohol and ammonium acetate in the presence of NaBH₃CN, simultaneously introducing the aminomethyl and benzyl ester groups. While yields are moderate (75–80%), this approach reduces purification steps and improves atom economy.

Comparative Analysis of Synthesis Methods

Efficiency : Direct esterification of preformed 4-(aminomethyl)benzoic acid (Section 2) offers the highest yields (85–92%) but requires stringent pH control to prevent hydrolysis. Catalytic hydrogenation of oximes (Section 3) provides superior regioselectivity, albeit with added complexity in handling gaseous hydrogen.

Cost : Pd/C catalysts are cost-prohibitive for large-scale production compared to Raney nickel or Ru-C systems. However, Pd/C’s higher activity reduces reaction times, offsetting initial expenses.

Purity : Methods employing DCC/DMAP esterification yield the highest purity (>98%) but generate stoichiometric waste, complicating industrial scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzyl esters.

Scientific Research Applications

Common Synthetic Routes

| Method | Reaction Conditions | Yield |

|---|---|---|

| Esterification | Reflux with benzyl alcohol and acid | High (>85%) |

| Catalytic Hydrogenation | From methyl 4-cyanobenzoate | Variable |

| Electrochemical Reduction | Reducing para-amido group | Moderate |

Organic Synthesis

Benzyl 4-(aminomethyl)benzoate serves as a valuable building block in organic synthesis. It is utilized in the creation of various complex molecules and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The compound's ability to undergo multiple chemical transformations, such as oxidation and reduction, makes it versatile for synthetic chemists.

Enzyme Inhibition Studies

In biological research, this compound is employed to study enzyme inhibitors. It can act as a substrate in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms. The interactions between this compound and specific enzymes can provide insights into potential therapeutic targets.

Pharmaceutical Development

The compound is being explored for its potential in drug development. Its structural features allow it to be modified for creating novel therapeutic agents, particularly in the fields of antibiotics and other medicinal compounds . For instance, derivatives of this compound have shown promise in developing antibiotics based on quinoline and indole structures .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that modifications to the compound could enhance its inhibitory potency, suggesting pathways for developing more effective enzyme inhibitors.

Case Study 2: Antibiotic Development

Research focused on synthesizing new compounds containing the 4-(aminomethyl)benzamide fragment demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria . This highlights the compound's potential as a lead structure in antibiotic development.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and as an intermediate in the synthesis of complex molecules. Its role as a non-ionic organic buffering agent in biological applications further underscores its versatility .

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(Aminomethyl)benzoic Acid (CAS: 56-91-7)

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Differences : Lacks the benzyl ester group, existing as the free carboxylic acid.

- Properties : Higher water solubility due to the carboxylic acid group, making it suitable for aqueous-phase reactions.

- Applications : Used directly in peptide coupling or as a precursor for ester derivatives .

Methyl 4-(Aminomethyl)benzoate Hydrochloride (CAS: 17841-68-8)

- Molecular Formula: C₉H₁₁NO₂·HCl

- Molecular Weight : 201.65 g/mol

- Key Differences: Methyl ester with a hydrochloride salt on the aminomethyl group.

- Properties : Enhanced water solubility compared to the free base due to ionic character.

- Applications : Used in drug discovery for improved handling and stability .

Benzyl Benzoate (CAS: 120-51-4)

- Molecular Formula : C₁₄H₁₂O₂

- Molecular Weight : 212.24 g/mol

- Key Differences: Lacks the aminomethyl group; simpler ester structure.

- Properties : Low viscosity, high flash point (~148°C), and miscibility with organic solvents.

- Applications : Widely used as a solvent, fragrance additive, and preservative .

Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220034-69-4)

Methyl 4-(1-Aminoethyl)benzoate (CAS: 222714-37-6)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Differences: Features a branched aminoethyl (-CH(NH₂)CH₃) group.

- Properties: Steric hindrance from the ethyl chain may reduce reactivity compared to the aminomethyl analog.

- Applications : Intermediate in chiral drug synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Solubility | Key Applications |

|---|---|---|---|---|---|

| Benzyl 4-(aminomethyl)benzoate | C₁₅H₁₅NO₂ | 14209-66-6 | 241.29 | Soluble in DMSO, MeOH | Pharmaceutical intermediates |

| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 56-91-7 | 151.16 | Water, ethanol | Organic synthesis |

| Methyl 4-(aminomethyl)benzoate HCl | C₉H₁₁NO₂·HCl | 17841-68-8 | 201.65 | Water, DMSO | Drug precursor formulations |

| Benzyl benzoate | C₁₄H₁₂O₂ | 120-51-4 | 212.24 | Organic solvents | Solvent, preservative |

| Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl | C₁₈H₂₀ClNO₃ | 1220034-69-4 | 333.81 | DMSO, chloroform | Receptor-targeted drug design |

Research Findings and Trends

- Reactivity: The aminomethyl group in this compound enhances nucleophilicity, enabling conjugation with electrophilic agents (e.g., sulfonyl chlorides, isocyanates) .

- Protective Group Utility: The benzyl ester is stable under acidic conditions but cleavable via hydrogenolysis, making it ideal for multi-step syntheses .

- Biological Activity : Derivatives with heterocyclic amines (e.g., pyrrolidinyloxy) show improved binding to targets like histone deacetylases compared to simpler analogs .

Biological Activity

Benzyl 4-(aminomethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as an aromatic ester, with the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : 241.29 g/mol

The compound features a benzyl group attached to an aminomethyl group and a benzoate moiety, contributing to its diverse biological activities.

This compound primarily functions as a local anesthetic . Its mechanism involves:

- Binding to Sodium Channels : The compound binds to specific sites on the sodium ion (Na) channels in nerve membranes, which reduces neuronal excitability and blocks the conduction of nerve impulses.

- Pharmacokinetics : Upon absorption, it is hydrolyzed into benzoic acid and benzyl alcohol, which are further metabolized, indicating rapid systemic clearance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In a study evaluating various derivatives containing the 4-(aminomethyl)benzamide fragment, several compounds demonstrated significant cytotoxicity against cancer cell lines. Notably, some analogs showed over 90% inhibition against receptor tyrosine kinases associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | High cytotoxicity in various cancer cell lines | |

| Local Anesthetic | Blocks nerve impulse conduction |

Case Study: Anticancer Activity Evaluation

In a comparative study involving synthesized derivatives of this compound, compounds were tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on key signaling pathways involved in tumor growth:

Q & A

Q. What are the optimal synthetic routes for Benzyl 4-(aminomethyl)benzoate, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via multi-component reactions. A validated protocol involves:

- Starting material : Methyl 4-(aminomethyl)benzoate hydrochloride.

- Reagents : Benzaldehyde, triethylamine (EtN), benzyl isonitrile, and trimethylsilyl azide.

- Conditions : Microwave irradiation (e.g., 100°C for 2 hours) in dry methanol, followed by filtration and solvent removal .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to amine) and solvent polarity improves yields to ~70–80%.

Q. Key data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 2–3 hours |

| Solvent | Dry MeOH |

| Catalyst | EtN |

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use spectroscopic and chromatographic methods:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~168 ppm).

- HPLC : Monitor purity with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; retention time ~5.2 minutes).

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 256.1 (calculated for CHNO) .

Note : Compare results with reference data from NIST or peer-reviewed syntheses to resolve discrepancies .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

Answer: Byproducts often arise from:

- Competitive side reactions : Uncontrolled azide coupling or over-alkylation of the aminomethyl group.

- Mitigation : Use of microwave irradiation (vs. thermal heating) reduces side reactions by accelerating kinetics and improving regioselectivity .

- Analytical validation : LC-MS can detect intermediates like azide adducts (m/z 320–350 range) .

Case study : In a 2025 study, replacing benzyl isonitrile with tert-butyl isonitrile reduced dimerization by 40%, highlighting the role of steric hindrance in pathway control .

Q. How does structural modification of this compound enhance its bioactivity in drug discovery?

Answer: Derivatization strategies include:

- Piperidine conjugation : Attach benzyl 4-(aminomethyl)piperidine-1-carboxylate to pyrimidine scaffolds via nucleophilic substitution (e.g., with 2-chloro-5-fluoropyrimidine), yielding HDAC inhibitors .

- Optimization : Introduce electron-withdrawing groups (e.g., -F, -CF) to improve target binding (IC values < 50 nM in cancer cell lines) .

Q. Data example :

| Derivative | Target IC (nM) |

|---|---|

| Parent compound | >1000 |

| Fluoropyrimidine analog | 48 ± 3 |

| Trifluoromethyl analog | 32 ± 2 |

Q. What analytical challenges arise in characterizing degradation products of this compound under acidic conditions?

Answer: Degradation pathways involve ester hydrolysis and benzyl group cleavage:

- Primary degradation product : 4-(Aminomethyl)benzoic acid (detected via TLC, R = 0.3 in ethyl acetate/hexane).

- Challenge : Overlapping NMR signals (e.g., δ 7.8 ppm for both parent and degraded forms).

- Resolution : Use N-labeled analogs or 2D-COSY to distinguish amine proton environments .

Methodological Considerations

Q. How should researchers design stability studies for this compound in aqueous buffers?

Answer: Follow ICH guidelines:

- Conditions : Expose the compound to pH 1–9 buffers at 40°C/75% RH for 4 weeks.

- Analysis : Monitor via HPLC for loss of parent compound (>90% stability required for preclinical use).

- Key finding : Instability at pH < 3 (t = 12 hours) due to protonation of the aminomethyl group .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10 minutes .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in DMSO be resolved?

Answer: Discrepancies arise from:

- Crystallinity : Amorphous vs. crystalline forms (amorphous has 2× higher solubility).

- Method : Use dynamic light scattering (DLS) to assess aggregation.

- Literature reconciliation : Recent studies report 25 mg/mL in DMSO (vs. older claims of 50 mg/mL), attributed to improved purity standards post-2023 .

Advanced Application Notes

Q. What computational tools predict the binding affinity of this compound derivatives to HDAC enzymes?

Answer:

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing of this compound?

Answer:

- Labeling strategy : Synthesize N-aminomethyl derivatives via NHCl in the reductive amination step.

- Application : Track metabolites in vivo using LC-MS/MS, identifying hepatic N-acetylation as the primary detoxification route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.